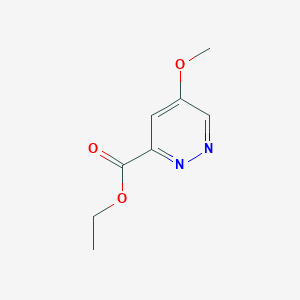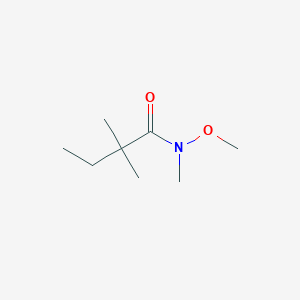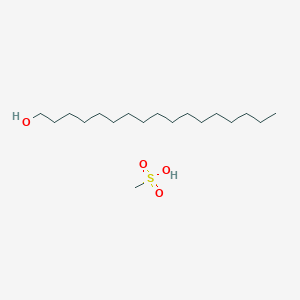
Ethyl 5-methoxypyridazine-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-methoxypyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family. It has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol .
Physical And Chemical Properties Analysis
Ethyl 5-methoxypyridazine-3-carboxylate has a molecular weight of 182.18 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Optoelectronic Materials
The synthesis of l-valine methyl ester hydrochloride (LVMEH) from Ethyl 5-methoxypyridazine-3-carboxylate has been investigated for optoelectronic applications . LVMEH forms a single crystal with orthorhombic symmetry and exhibits excellent transparency across the visible spectrum. Its wide bandgap of 3.44 eV makes it suitable for optoelectronic devices such as photo detectors, LEDs, and optical modulators. Additionally, LVMEH demonstrates promising second-order nonlinear optical efficiency, surpassing that of potassium dihydrogen phosphate (KDP).
Biologically Active Compounds
Indole derivatives, including Ethyl 5-methoxypyridazine-3-carboxylate, have gained attention for their biological potential. These compounds exhibit various properties relevant to cancer treatment, microbial control, and other disorders . The highly delocalized structure of indoles contributes to their significant optical nonlinearity, making them valuable in drug discovery and therapeutic research.
Phytochemical Profiling
In the context of natural products, Ethyl 5-methoxypyridazine-3-carboxylate may play a role. While not directly studied, related compounds could contribute to the phytochemical profile of certain plants. For instance, GC-MS analysis of Salix clone UHFS 34 bark extracts revealed the presence of similar compounds . Further investigations could explore its potential in plant-based applications.
Intermediates in Organic Reactions
The bromination of 5-methylpyridine-2,3-carboxylic acid methyl ester (CMPE) involves Ethyl 5-methoxypyridazine-3-carboxylate as an intermediate. Online spectroscopy studies have explored the reaction mechanism, shedding light on its behavior during synthesis . Understanding these intermediates aids in optimizing reaction conditions and product yields.
Eigenschaften
IUPAC Name |
ethyl 5-methoxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)7-4-6(12-2)5-9-10-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTGUAAAHQWCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxypyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)









